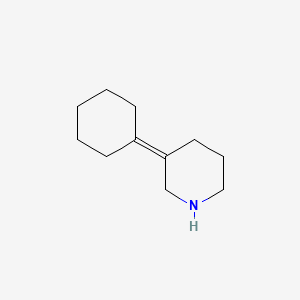

3-Cyclohexylidenepiperidine

Description

Contextual Significance within Nitrogen-Containing Heterocyclic Chemistry and Unsaturated Carbocycles

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, with their structural motifs present in a vast array of natural products, pharmaceuticals, and functional materials. openmedicinalchemistryjournal.comresearchgate.net The piperidine (B6355638) ring, a six-membered heterocycle with one nitrogen atom, is a particularly prevalent scaffold in medicinal chemistry, forming the core of numerous drugs. atamanchemicals.comijnrd.org The presence of the nitrogen atom introduces basicity and the potential for hydrogen bonding, significantly influencing the molecule's chemical and biological properties. openmedicinalchemistryjournal.com

The cyclohexylidene group, an unsaturated carbocycle, introduces a region of planar geometry and reactivity associated with its exocyclic double bond. This feature allows for a variety of chemical transformations, making it a valuable component in the design of complex molecular architectures. The fusion of the piperidine ring with the cyclohexylidene moiety in 3-Cyclohexylidenepiperidine results in a molecule with a unique combination of properties, blending the characteristics of both saturated heterocycles and unsaturated carbocycles.

Overview of its Role as a Versatile Molecular Scaffold in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, the term "molecular scaffold" refers to a core structure upon which a variety of functional groups can be appended to create a library of related compounds. msu.edunih.gov this compound serves as an excellent example of such a scaffold. Its piperidine nitrogen can be readily functionalized, and the exocyclic double bond of the cyclohexylidene group offers a site for various addition and cycloaddition reactions.

The strategic placement of the double bond at the 3-position of the piperidine ring allows for the synthesis of diverse and sterically defined structures. Research has demonstrated that the olefinic bond in a related compound, 1-phenyl-4-cyclohexylidenepiperidine, significantly influences its excited-state properties, highlighting the electronic interplay between the two cyclic systems. acs.org This inherent reactivity and structural versatility make this compound a valuable building block for the synthesis of novel compounds with potential applications in various fields of chemical science.

Historical Development of Related Piperidine and Cyclohexylidene Methodologies in Academic Contexts

The history of piperidine chemistry dates back to 1850 when it was first isolated from piperine, the alkaloid responsible for the pungency of black pepper. atamanchemicals.comwikipedia.org Since then, numerous methods for the synthesis of the piperidine ring have been developed. A common industrial method involves the hydrogenation of pyridine (B92270). wikipedia.org Other approaches include the reduction of pyridine derivatives via methods like the Birch reduction. wikipedia.org The development of catalytic systems, including both metal- and organocatalysis, has been crucial in advancing the stereoselective synthesis of substituted piperidines. nih.gov

The synthesis of cyclohexylidene derivatives has also been an area of active research. Methods such as the Wittig and Horner-Wadsworth-Emmons reactions are commonly employed to introduce the exocyclic double bond. nyxxb.cn For instance, the condensation of myo-inositol with 1,1-dimethoxycyclohexane (B1328912) has been used to prepare 1,2-O-cyclohexylidene-myo-inositol. tandfonline.com These established methodologies for constructing both the piperidine ring and the cyclohexylidene moiety have provided the foundation for the synthesis of more complex structures like this compound. The continuous refinement of these synthetic techniques allows chemists to access a wide range of derivatives for further investigation.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexylidenepiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJQXAJUEMXBCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C2CCCNC2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Cyclohexylidenepiperidine and Its Functionalized Analogs

Stereoselective and Regioselective Annulation Strategies for Piperidine (B6355638) Ring Formation

The construction of the piperidine scaffold is a foundational step. Both intramolecular and intermolecular strategies are employed to create the six-membered nitrogen heterocycle with control over substituent placement and stereochemistry.

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, offering high efficiency by tethering the reacting partners. Among these methods, the intramolecular aza-Michael reaction (IMAMR) is a prominent approach for constructing N-heterocycles. nih.gov This reaction involves the addition of an amine nucleophile to a tethered α,β-unsaturated carbonyl compound or a related Michael acceptor. nih.gov

The process is highly adaptable for creating substituted piperidines. Organocatalytic versions of the IMAMR have been developed to achieve high levels of enantioselectivity, affording chiral piperidines from achiral precursors. thieme-connect.com For instance, the activation of Michael acceptors by chiral aminocatalysts can trigger a cascade reaction, leading to enantiomerically enriched trisubstituted piperidines. thieme-connect.com These methods provide a robust pathway to piperidine cores that can be further elaborated to introduce moieties like the cyclohexylidene group.

Intermolecular reactions assemble the piperidine ring from two or more separate components. These methods offer flexibility in introducing a variety of substituents. A notable example is the three-component vinylogous Mannich reaction (VMR), which can assemble multi-substituted chiral piperidines from a functionalized dienolate, an aldehyde, and an amine. rsc.org This bio-inspired approach mimics the natural synthesis of piperidine alkaloids, where Δ¹-piperideine acts as a key intermediate. rsc.org The resulting dihydropyridinone adducts are versatile intermediates for further functionalization. rsc.org

Palladium-catalyzed C–N cross-coupling reactions also represent a viable, though less direct, method for assembling piperidine precursors which can then be cyclized. Such coupling strategies are continually being refined to overcome challenges like catalyst inhibition and undesired side reactions.

Catalytic Approaches in Cyclohexylidene Moiety Introduction and Piperidine Ring Saturation

A primary route to the 3-cyclohexylidenepiperidine scaffold involves the saturation of a pre-functionalized pyridine (B92270) ring. This approach benefits from the wide availability of substituted pyridine precursors.

The catalytic hydrogenation of a pyridine ring is one of the most direct methods for synthesizing the corresponding piperidine. nih.gov For the synthesis of a this compound analog, a logical precursor would be 3-cyclohexylpyridine. The reduction of this aromatic precursor saturates the ring, yielding 3-cyclohexylpiperidine.

This transformation is typically achieved using heterogeneous catalysts under hydrogen pressure. Various transition metals have been shown to be effective, each with distinct advantages and limitations regarding reaction conditions and functional group tolerance. nih.govenamine.net Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and rhodium-based catalysts. nih.govenamine.net Rhodium catalysts, in particular, have proven effective for the hydrogenation of 3-substituted pyridines under milder conditions than those required for palladium or platinum. nih.gov However, the process can be challenging; the high aromaticity of the pyridine ring requires forcing conditions, and hydrodefluorination can occur with fluorinated substrates. enamine.netescholarship.org

| Catalyst | Substrate Type | Typical Conditions | Key Advantages/Disadvantages |

|---|---|---|---|

| Pd/C | Pyridine derivatives | High H₂ pressure, acidic additives | Widely used; may require harsh conditions. |

| PtO₂ | Substituted pyridines | 50-70 bar H₂, glacial acetic acid | Effective but can require high pressure. |

| Rh/C or Rh₂O₃ | Functionalized pyridines | Milder H₂ pressure (e.g., 5 atm), shorter reaction times | Higher efficacy for certain substituted pyridines, better under milder conditions. nih.gov |

| [Rh(cod)OH]₂ / Ligand | Pyridine-1(2H)-carboxylates | 70 °C, with boronic acids | Enables asymmetric synthesis of 3-substituted piperidines via a reductive Heck reaction followed by hydrogenation. organic-chemistry.org |

A powerful, modern approach combines cross-coupling with hydrogenation. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction between a dihydropyridine (B1217469) derivative and a boronic acid can generate a 3-substituted tetrahydropyridine (B1245486) with high enantioselectivity. organic-chemistry.orgnih.gov A subsequent palladium-on-carbon-mediated hydrogenation step fully saturates the ring to yield the final enantioenriched 3-substituted piperidine. nih.gov

Organocatalysis offers a metal-free alternative for synthesizing chiral piperidines, which is crucial for producing functionalized analogs of this compound with specific stereochemistry. These methods often employ chiral small molecules, such as prolinol derivatives, to catalyze reactions that build the piperidine ring. acs.org

Domino or cascade reactions are particularly powerful in this context. For example, a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol can construct polysubstituted piperidines from aldehydes and nitroolefins, creating up to four contiguous stereocenters in a single step with excellent enantioselectivity. acs.org Similarly, chiral aminocatalysts and hydrogen-bond donors can activate Michael acceptors to trigger cascade reactions, affording highly functionalized and enantiomerically enriched piperidines. thieme-connect.com These strategies provide precise control over the stereochemical outcome, which is essential for advanced applications.

| Catalyst Type | Reaction | Typical Outcome |

|---|---|---|

| O-TMS protected diphenylprolinol | Domino Michael/aminalization | Polysubstituted piperidines with up to four contiguous stereocenters; excellent enantioselectivity. acs.org |

| Chiral aminocatalyst | Aza-Michael/cyclization cascade | High yields and high enantioselectivity for trisubstituted piperidines. thieme-connect.com |

| Chiral hydrogen-bond donor | Aza-Michael/cyclization cascade | Moderate to high yields, high enantioselectivity, but sometimes low diastereoselectivity. thieme-connect.com |

Precursor Design and Synthesis for this compound Frameworks

The efficient construction of the target molecule relies heavily on the availability of suitable precursors. A highly convergent and logical synthetic route to this compound itself is the Wittig reaction. This strategy involves the reaction of a phosphorus ylide with a ketone.

For this specific target, the retrosynthetic analysis points to two key precursors:

N-protected piperidin-3-one (B1582230) : A commercially available and widely used starting material is tert-butyl 3-oxopiperidine-1-carboxylate, also known as N-Boc-3-piperidone. sigmaaldrich.comnih.gov This precursor provides the complete piperidine core with the required ketone functionality at the 3-position and a protecting group on the nitrogen to prevent side reactions.

A cyclohexyl-substituted phosphorus ylide : This reagent can be prepared from cyclohexyltriphenylphosphonium (B8372123) bromide, which is in turn synthesized from triphenylphosphine (B44618) and a cyclohexyl halide.

The synthesis of N-protected piperidin-3-one precursors can also be achieved through various routes, including the Dieckmann condensation of appropriate amino esters. Another advanced strategy involves the ring expansion of readily available chiral prolinols. This method proceeds through an aziridinium (B1262131) intermediate, which is then opened by a nucleophile to yield C3-substituted piperidines with good enantiomeric excess. nih.gov Furthermore, multi-enzyme cascades have been developed to convert N-protected amino alcohols like L-lysinol into protected 3-aminopiperidine derivatives, showcasing the power of biocatalysis in precursor synthesis. rsc.org

Green Chemistry Considerations and Sustainable Methodologies in Scaffold Construction

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance safety. This section explores the application of green methodologies to the synthesis of the this compound scaffold.

Electrochemical methods offer a green alternative to traditional chemical redox reactions, as they utilize electricity as a "traceless" reagent, thereby avoiding the use of stoichiometric and often hazardous oxidizing or reducing agents.

An attractive electrochemical approach for the synthesis of the piperidine ring is through an electroreductive cyclization. This strategy can be envisioned to start from a precursor containing both an imine and a leaving group, separated by a suitable tether. Upon electrochemical reduction, a radical anion is formed, which can then undergo an intramolecular cyclization to form the piperidine ring.

For the synthesis of a precursor to this compound, one could design a starting material that, upon cyclization, already incorporates a carbonyl group at the 3-position. For example, a δ-halo-γ-keto-imine could be a suitable substrate. The electrochemical reduction would initiate the cyclization to form a 3-ketopiperidine derivative, which could then be subjected to an olefination reaction to introduce the cyclohexylidene moiety. This approach minimizes the use of chemical reductants and can often be performed under mild conditions.

Table 2: Comparison of Conventional vs. Electrochemical Reduction

| Feature | Conventional Reduction | Electrochemical Reduction |

| Reductant | Chemical reagents (e.g., NaBH₄, LiAlH₄) | Electrons (from electricity) |

| Byproducts | Stoichiometric waste from the reductant | Minimal, often just from supporting electrolyte |

| Conditions | Often requires harsh reagents and conditions | Typically mild temperature and pressure |

| Selectivity | Can be difficult to control | Can be tuned by adjusting electrode potential |

The use of organic solvents is a major contributor to the environmental impact of chemical synthesis. Therefore, the development of solvent-free or low-solvent reaction systems is a key goal of green chemistry.

For the synthesis of this compound, a solvent-free approach could be particularly beneficial for the olefination step. For instance, the synthesis of related 3-arylidene-4-piperidone derivatives has been successfully achieved using a grinding method. This mechanochemical approach involves the physical grinding of the reactants in the absence of a solvent, often with a solid catalyst. The energy input from grinding facilitates the reaction.

A similar solvent-free strategy could be applied to the synthesis of this compound. An N-protected 3-piperidone could be ground together with a solid-supported Wittig reagent or a phosphonate (B1237965) and a solid base (e.g., potassium carbonate). This would not only eliminate the need for a solvent but could also simplify the work-up procedure, as the solid byproducts could potentially be removed by simple filtration.

Elucidation of Molecular Structure and Conformational Dynamics of 3 Cyclohexylidenepiperidine Systems

High-Resolution Spectroscopic Characterization for Detailed Structural Insights

Spectroscopic methods are indispensable for the precise determination of molecular architecture. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and X-ray diffraction provide detailed, complementary information about the connectivity, functional groups, and solid-state geometry of the 3-cyclohexylidenepiperidine molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural and stereochemical characterization of this compound in solution. longdom.orgnih.govresearchgate.net Through the analysis of ¹H and ¹³C NMR spectra, detailed insights into the molecule's conformational preferences can be obtained.

The ¹H NMR spectrum provides information on the proton environment. The piperidine (B6355638) and cyclohexane (B81311) rings are expected to adopt chair conformations, leading to distinct signals for axial and equatorial protons. The chemical shifts (δ) and spin-spin coupling constants (J-values) are sensitive to the dihedral angles between protons, allowing for the assignment of their relative stereochemistry. Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), are crucial for establishing proton-proton connectivities within the spin systems of both rings. longdom.org

The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals include those for the sp² carbons of the exocyclic double bond and the sp³ carbons of the two saturated rings. The chemical shifts provide confirmation of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Representative chemical shift (δ) values in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Exocyclic C=C | ¹³C | 120-140 | Two signals expected for the sp² carbons. |

| Piperidine α-CH₂ | ¹³C | 45-55 | Carbons adjacent to the nitrogen atom. |

| Piperidine/Cyclohexane CH₂ | ¹³C | 20-40 | Remaining sp³ carbons of the rings. |

| Piperidine N-H | ¹H | 1.5-3.0 (variable) | Broad signal, position is concentration and solvent dependent. |

| Piperidine/Cyclohexane CH/CH₂ | ¹H | 1.4-3.0 | Complex overlapping multiplets for ring protons. |

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within this compound by probing their characteristic vibrational modes. americanpharmaceuticalreview.com These spectra serve as a unique molecular fingerprint.

The FT-IR spectrum is expected to show a characteristic N-H stretching vibration for the secondary amine of the piperidine ring, typically in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations from the aliphatic CH₂ groups of both rings will appear in the 2850-3000 cm⁻¹ range. A key diagnostic peak is the C=C stretching vibration of the exocyclic double bond, anticipated around 1650 cm⁻¹.

Raman spectroscopy provides complementary information. The C=C stretch is often strong and sharp in the Raman spectrum, confirming the presence of the double bond. The symmetric C-H stretching and ring breathing modes also give rise to characteristic Raman signals.

Table 2: Characteristic Vibrational Frequencies for this compound

Expected frequency ranges for key functional groups.

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | FT-IR | 3300 - 3500 |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 3000 |

| C=C Stretch | FT-IR, Raman | 1640 - 1680 |

| CH₂ Bend (Scissoring) | FT-IR | 1440 - 1470 |

| C-N Stretch | FT-IR | 1000 - 1250 |

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. github.ionih.govmdpi.com This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would be expected to confirm that both the piperidine and cyclohexane rings adopt chair conformations, as this is typically their lowest energy state. The analysis would also detail the geometry of the exocyclic double bond and reveal how the molecules pack in the crystal lattice. Intermolecular interactions, particularly hydrogen bonding involving the piperidine N-H donor group and a neighboring nitrogen acceptor, would be clearly elucidated, defining the supramolecular architecture. mdpi.com

Computational and Theoretical Investigations of Conformation and Stereoisomerism

Theoretical chemistry offers powerful tools to complement experimental findings, providing a deeper understanding of the conformational landscape and dynamic properties of this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to predict the electronic structure and geometry of molecules. nih.govnih.gov For this compound, DFT calculations can be employed to optimize the geometries of various possible conformers (e.g., chair, boat, twist-boat) and calculate their relative energies. researchgate.net This allows for the identification of the most stable ground-state conformation and the quantification of energy differences between isomers.

Furthermore, DFT can be used to map the potential energy surface for rotation around key bonds, thereby determining the torsional barriers. This is particularly useful for understanding the energy required for ring inversion of the piperidine and cyclohexane moieties. The calculated vibrational frequencies from DFT can also be compared with experimental FT-IR and Raman spectra to aid in the assignment of spectral bands. researchgate.net

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.govyoutube.com By solving Newton's equations of motion for the system, an MD simulation can generate a trajectory that describes the positions and velocities of atoms over time. youtube.com

For this compound, MD simulations can model its dynamic behavior in a solvent, providing insights into conformational equilibria that are not accessible from static calculations. mdpi.commdpi.com These simulations can reveal the pathways and timescales of conformational changes, such as the interconversion between different chair and twist-boat forms of the rings. This provides a dynamic picture of the flexibility of the molecule and the relative populations of different conformers at a given temperature. researchgate.net

Analysis of Electronic Structure and Bonding Characteristics

The electronic architecture of a molecule is paramount in dictating its reactivity, stability, and intermolecular interactions. For this compound, a comprehensive understanding of its electronic nature can be achieved through advanced computational methods. These techniques provide insights into the distribution of electrons within the molecule and the nature of the chemical bonds, which are fundamental to predicting its chemical behavior.

Quantum chemical calculations are powerful tools for exploring the electronic properties of molecules. nih.gov Among the most important parameters derived from these calculations are the energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be primarily localized on the electron-rich regions of the molecule, namely the nitrogen atom of the piperidine ring and the π-system of the exocyclic double bond. The lone pair of electrons on the nitrogen atom and the π-electrons of the C=C bond contribute significantly to the HOMO's energy and spatial distribution. The LUMO, conversely, represents the lowest energy orbital available to accept electrons and is anticipated to be concentrated around the antibonding π* orbital of the double bond.

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution within a molecule, mapping regions of positive and negative electrostatic potential onto the electron density surface. researchgate.net For this compound, the MEP would likely show a region of negative potential (electron-rich) around the nitrogen atom due to its lone pair, making it a likely site for electrophilic attack. The region around the hydrogen atoms of the piperidine and cyclohexyl rings would exhibit a positive potential (electron-poor). This mapping of electrostatic potential is invaluable for predicting how the molecule will interact with other molecules and biological targets.

To illustrate the typical outputs of such calculations, the following interactive table presents hypothetical HOMO and LUMO energy values and the resulting energy gap for this compound, calculated using a representative Density Functional Theory (DFT) method.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -0.50 |

| Energy Gap (ΔE) | 5.75 |

Note: These values are illustrative and would be determined with precision through specific computational studies.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex wavefunctions from quantum chemical calculations into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. This method allows for the quantitative assessment of intramolecular and intermolecular interactions.

For this compound, NBO analysis would elucidate several key interactions. Intramolecularly, it would quantify the hyperconjugative interactions that contribute to the molecule's stability. A significant interaction is expected between the lone pair of the nitrogen atom (n) and the antibonding orbitals (σ) of the adjacent C-C and C-H bonds. These n → σ interactions represent the delocalization of electron density from the nitrogen lone pair into the neighboring sigma framework, which stabilizes the molecule.

The strength of these interactions is quantified by the second-order perturbation energy, E(2), which is calculated within the NBO framework. A higher E(2) value indicates a stronger interaction. The following interactive table provides a hypothetical summary of key NBO interactions and their stabilization energies for this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| n(N) | σ(C-C) | 3.5 |

| n(N) | σ(C-H) | 2.1 |

| σ(C-H) | π*(C=C) | 1.8 |

Note: These values are representative examples to illustrate the type of data obtained from NBO analysis.

In terms of intermolecular interactions, NBO analysis can help to understand how this compound might engage in hydrogen bonding. The nitrogen atom, with its lone pair, can act as a hydrogen bond acceptor. The hydrogen atoms on the carbon atoms adjacent to the nitrogen can have increased acidity due to the electron-withdrawing nature of the nitrogen, potentially allowing them to act as weak hydrogen bond donors.

Reactivity and Chemical Transformations of the 3 Cyclohexylidenepiperidine Moiety

Derivatization Strategies and Functional Group Interconversions on the Piperidine (B6355638) Ring

The presence of a secondary amine in the piperidine ring of 3-cyclohexylidenepiperidine serves as a primary handle for various functionalization reactions. These transformations are fundamental in modifying the compound's physicochemical properties.

Amination, Alkylation, and Acylation Reactions

Alkylation: The nitrogen atom of the piperidine ring is nucleophilic and readily undergoes alkylation. Standard procedures for the N-alkylation of secondary amines, such as reaction with alkyl halides in the presence of a base (e.g., K₂CO₃ in DMF or NaH in DMF), can be employed. researchgate.net The choice of base and solvent is crucial to control the extent of alkylation and prevent the formation of quaternary ammonium (B1175870) salts, which can occur with excess alkyl halide. researchgate.net A general approach involves the slow addition of the alkylating agent to a solution of the piperidine to maintain a high concentration of the secondary amine, thus favoring mono-alkylation. researchgate.net

Acylation: Acylation of the piperidine nitrogen is a straightforward and high-yielding reaction. Acyl chlorides or anhydrides react readily with this compound in the presence of a base (like triethylamine (B128534) or pyridine) or under Schotten-Baumann conditions to form the corresponding N-acyl derivatives. This reaction is often used to introduce a variety of functional groups and to modify the electronic properties of the nitrogen atom. The resulting amides are generally stable and can serve as precursors for further transformations.

While direct amination of the piperidine nitrogen is not a typical reaction, derivatization of the nitrogen atom is a key strategy in the synthesis of a wide array of piperidine-containing compounds. researchgate.netnih.gov

| Reaction Type | Reagents and Conditions | Product Type |

| Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile) | N-Alkyl-3-cyclohexylidenepiperidine |

| Acylation | Acyl chloride or Anhydride, Base (e.g., Triethylamine, Pyridine) | N-Acyl-3-cyclohexylidenepiperidine |

Selective Modification of the Cyclohexylidene Double Bond

The exocyclic double bond of the cyclohexylidene group is susceptible to various addition reactions. Selective transformation of this bond without affecting the piperidine ring is a key synthetic challenge.

Hydrogenation: Catalytic hydrogenation is a common method to reduce the carbon-carbon double bond. nih.govresearchgate.netnih.gov The choice of catalyst and reaction conditions is critical to achieve selectivity. For instance, using a heterogeneous catalyst like palladium on carbon (Pd/C) or a homogeneous catalyst such as Wilkinson's catalyst (RhCl(PPh₃)₃) under controlled hydrogen pressure and temperature can lead to the selective reduction of the double bond to form 3-cyclohexylpiperidine. nih.govresearchgate.net The conditions must be mild enough to avoid reduction of other functional groups that may be present on the molecule.

Epoxidation: The double bond can be converted to an epoxide, a versatile intermediate for further functionalization. beilstein-journals.orgyoutube.commdpi.comorganic-chemistry.orgyoutube.com Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures. The resulting spiro-epoxide can be opened by various nucleophiles to introduce a wide range of substituents.

Dihydroxylation: Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃) or under catalytic conditions with N-methylmorpholine N-oxide (NMO) as the co-oxidant. This reaction leads to the formation of a vicinal diol, adding two hydroxyl groups across the double bond.

| Reaction Type | Reagents and Conditions | Product Type |

| Hydrogenation | H₂, Catalyst (e.g., Pd/C, RhCl(PPh₃)₃) | 3-Cyclohexylpiperidine |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | Spiro-epoxide derivative |

| Dihydroxylation | OsO₄, NMO or other co-oxidants | Vicinal diol derivative |

Ring System Modifications and Transformations of the Piperidine Core

Modifying the six-membered piperidine ring itself represents a more advanced level of chemical transformation, allowing for the synthesis of different heterocyclic systems.

Ring Expansion and Contraction Reactions

Ring Expansion: The piperidine ring can be expanded to a seven-membered azepane ring. rsc.orgrwth-aachen.denih.gov A common strategy involves the formation of an aziridinium (B1262131) ion intermediate from a suitably functionalized piperidine precursor, which then undergoes nucleophilic attack to induce ring expansion. nih.govacs.org For example, a 2-(hydroxymethyl)piperidine derivative can be converted to a leaving group (e.g., a mesylate), which then forms an aziridinium ion that can be opened by a nucleophile to yield a 3-substituted azepane.

Ring Contraction: Conversely, the piperidine ring can be contracted to a five-membered pyrrolidine (B122466) ring. nih.govnih.govwikipedia.org Photomediated reactions of α-acylated piperidines can lead to ring contraction through a Norrish Type II reaction, involving a 1,5-hydrogen atom transfer followed by C-N bond fragmentation and subsequent intramolecular cyclization. nih.gov Oxidative methods, such as deconstructive bromination of N-benzoyl piperidines, can also lead to the formation of N-benzoyl pyrrolidines. nih.gov

| Transformation | General Strategy | Resulting Ring System |

| Ring Expansion | Formation and opening of an aziridinium intermediate | Azepane |

| Ring Contraction | Photomediated or oxidative cleavage and recyclization | Pyrrolidine |

Heteroatom Incorporation into the Piperidine Ring

Introducing other heteroatoms, such as sulfur or oxygen, into the piperidine ring transforms it into a different heterocyclic system.

Sulfur Incorporation: Sulfur can be incorporated to form thiomorpholine (B91149) derivatives. This can be achieved through multi-step synthetic sequences involving ring-opening of the piperidine, introduction of a sulfur-containing fragment, and subsequent recyclization. Reagents like piperidine-1-sulphenyl chloride can act as sulfur-transfer reagents in reactions with diamines to form sulfur-nitrogen heterocycles, suggesting pathways for incorporating sulfur into cyclic amine structures. rsc.org

Oxygen Incorporation: The synthesis of morpholine (B109124) derivatives from piperidine precursors would similarly involve ring cleavage followed by the introduction of an oxygen atom and cyclization. While direct conversion is not straightforward, multi-step sequences are generally required.

Mechanistic Studies of Key Reactions Involving the Cyclohexylidene and Piperidine Components

Understanding the mechanisms of the reactions involving the this compound moiety is crucial for controlling selectivity and predicting outcomes.

The alkylation of the piperidine nitrogen proceeds via a standard SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent. odu.eduodu.edu The stereochemistry at the nitrogen is generally not fixed at room temperature due to rapid nitrogen inversion.

The mechanism of catalytic hydrogenation of the cyclohexylidene double bond involves the adsorption of both the substrate and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond. The stereochemistry of the addition is typically syn, with both hydrogen atoms adding to the same face of the double bond.

Ring expansion and contraction reactions often proceed through reactive intermediates. As mentioned, ring expansion can involve the formation of a strained aziridinium ion, which is then opened by a nucleophile. nih.govacs.org The regioselectivity of the nucleophilic attack is a key aspect of this mechanism. Ring contraction via photochemical methods involves the formation of a 1,4-diradical intermediate following a Norrish Type II hydrogen abstraction. nih.gov Subsequent C-N bond cleavage and radical recombination or cyclization lead to the contracted ring system. nih.gov

Mechanistic studies on related piperidine systems provide valuable insights into the likely pathways for these transformations on the this compound scaffold. acs.orgacs.org For instance, computational studies on the ring closure steps in photochemical ring contractions have helped to explain the observed diastereoselectivity. nih.gov

Addition Reactions to the Exocyclic Double Bond

The exocyclic double bond in this compound is electron-rich due to the presence of the π-bond, making it susceptible to attack by electrophiles in what are known as electrophilic addition reactions. ksu.edu.sachemistrysteps.com These reactions break the π-bond and form two new sigma bonds, saturating the cyclohexylidene moiety. chemistrysteps.com

Catalytic Hydrogenation: One of the most fundamental reactions of the exocyclic double bond is catalytic hydrogenation. In this process, molecular hydrogen (H₂) is added across the double bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). youtube.com The reaction converts the alkene functionality into an alkane, yielding 3-cyclohexylpiperidine. This type of reaction is typically exothermic and results in the syn-addition of two hydrogen atoms to the same face of the double bond. youtube.com The hydrogenation is highly efficient and is a common strategy for producing saturated cyclic systems. tcichemicals.com

Electrophilic Additions: The double bond readily undergoes electrophilic addition with various reagents. researchgate.net The mechanism generally involves a two-step process: the initial attack of the π-electrons on the electrophile to form a carbocation intermediate, followed by the capture of this intermediate by a nucleophile. ksu.edu.sayoutube.com

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) proceeds via the formation of the more stable carbocation. According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that is already bonded to more hydrogen atoms, while the halide adds to the more substituted carbon. chemistrysteps.comlibretexts.org

Halogenation: With halogens like bromine (Br₂) or chlorine (Cl₂), a vicinal dihalide is formed. The reaction often proceeds through a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion. ksu.edu.sa

The table below summarizes key addition reactions at the exocyclic double bond.

| Reaction Type | Reagent(s) | Catalyst | Product | Description |

| Catalytic Hydrogenation | H₂ | Pd/C, Pt, or Ni | 3-Cyclohexylpiperidine | Saturation of the double bond to form an alkane. youtube.com |

| Hydrohalogenation | HBr | None | 3-(1-Bromocyclohexyl)piperidine | Follows Markovnikov's rule, leading to the formation of a tertiary alkyl halide. chemistrysteps.com |

| Halogenation | Br₂ | CH₂Cl₂ (solvent) | 3-(1,2-Dibromocyclohexyl)piperidine | Addition of two bromine atoms across the double bond. ksu.edu.sa |

Reactions at the Nitrogen Atom of the Piperidine Ring

The nitrogen atom in the this compound ring is a secondary amine, which acts as a nucleophile and a base. This allows for a range of functionalization reactions, most notably N-alkylation and N-acylation.

N-Alkylation: N-alkylation involves the formation of a new carbon-nitrogen bond. This is commonly achieved by reacting the piperidine derivative with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). d-nb.infofabad.org.tr The reaction is a nucleophilic substitution where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The use of a base is often required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the N-alkylated product. fabad.org.tr This functionalization is crucial for modifying the steric and electronic properties of the molecule. odu.edu

N-Acylation: N-acylation introduces an acyl group (R-C=O) onto the nitrogen atom, forming an amide. This transformation is typically carried out using activated carboxylic acid derivatives such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to scavenge the acidic byproduct. semanticscholar.org The resulting amides are generally less basic and more stable than the parent amine. The N-acylation reaction is a robust and high-yielding process for introducing a wide array of functional groups. semanticscholar.orgnih.gov

The table below provides examples of reactions at the piperidine nitrogen.

| Reaction Type | Reagent(s) | Base (optional) | Product | Description |

| N-Alkylation | Methyl Iodide (CH₃I) | K₂CO₃ | 1-Methyl-3-cyclohexylidenepiperidine | Introduction of a methyl group onto the nitrogen atom. fabad.org.tr |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Triethylamine (Et₃N) | 1-Acetyl-3-cyclohexylidenepiperidine | Formation of an N-acetyl amide derivative. semanticscholar.org |

| N-Benzoylation | Benzoyl Chloride (C₆H₅COCl) | Pyridine | 1-Benzoyl-3-cyclohexylidenepiperidine | Introduction of a benzoyl group, forming a stable amide. |

Application as a Synthetic Building Block in Complex Molecular Architectures and Scaffolds

The dual reactivity of this compound makes it a valuable building block for the synthesis of complex molecules. Its rigid structure can be used to construct novel three-dimensional scaffolds that are of significant interest in medicinal chemistry and materials science. researchgate.netresearchgate.net

Integration into Polycyclic and Spiro Systems

The structure of this compound is pre-disposed for the synthesis of spirocyclic systems, which are compounds containing two rings that share a single common atom. whiterose.ac.uk Spiropiperidines, in particular, are considered privileged scaffolds in drug discovery due to their conformational rigidity and three-dimensional character. researchgate.netbepls.com

A common strategy to form a spirocycle from this moiety involves an intramolecular cyclization reaction. nih.govresearchgate.net By first functionalizing the nitrogen atom with a suitable tether containing a reactive group, this group can then react with the exocyclic double bond to form a new ring. For example, an intramolecular Michael addition or a Friedel-Crafts-type alkylation can forge a new carbon-carbon bond, creating a spiro center at the C3 position of the piperidine ring. nih.gov Such synthetic routes lead to the creation of novel and complex spiro[piperidine-3,1'-cyclohexane] derivatives and related polycyclic frameworks. nih.gov

Development of New Scaffold Motifs for Chemical Research

The this compound motif serves as a versatile starting point for generating libraries of novel chemical scaffolds. The ability to independently modify the exocyclic double bond and the piperidine nitrogen allows for systematic exploration of chemical space.

Modification of the Double Bond: The addition reactions (hydrogenation, halogenation, etc.) transform the planar sp²-hybridized carbons into sp³-hybridized centers, introducing new stereochemistry and three-dimensionality.

Functionalization of the Nitrogen: N-alkylation and N-acylation allow for the attachment of a wide variety of substituents. These substituents can be designed to interact with biological targets, improve pharmacokinetic properties, or serve as handles for further synthetic elaboration.

By combining these modifications, a diverse array of scaffolds can be produced. For instance, creating a spirocycle via the double bond and then decorating the nitrogen atom with different functional groups can generate a library of compounds with distinct shapes and properties. These new motifs are valuable for screening in drug discovery programs and for developing new materials with unique structural characteristics. researchgate.netrsc.org The piperidine ring itself is a key component in many pharmaceuticals, and its incorporation into rigid, complex scaffolds often leads to enhanced biological activity. researchgate.net

Computational and Quantum Chemical Investigations of 3 Cyclohexylidenepiperidine

Density Functional Theory (DFT) Studies of Electronic Properties and Molecular Orbitals

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like 3-Cyclohexylidenepiperidine. rsc.org DFT calculations, particularly using hybrid functionals like B3LYP, offer a balance of computational efficiency and accuracy in predicting various molecular parameters. nih.gov

A fundamental step in computational analysis is the geometry optimization to find the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. sciforum.netarxiv.org For this compound, this process involves iterative calculations of the molecule's energy and gradients while adjusting atomic coordinates until a stationary point is reached. arxiv.org The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometric Parameters of this compound (Predicted)

| Parameter | Value |

| C=C Bond Length (exocyclic) | ~1.34 Å |

| C-N Bond Length (piperidine ring) | ~1.47 Å |

| C-C-C Angle (cyclohexane ring) | ~111° |

| C-N-C Angle (piperidine ring) | ~112° |

Note: These are representative values and can vary slightly depending on the specific DFT functional and basis set used in the calculation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational landscape and interactions with its environment over time. nih.govmdpi.com These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities. nih.gov

By analyzing these trajectories, researchers can identify the most populated conformations, the energy barriers between them, and how the molecule interacts with solvent molecules or other species. nih.govnih.govmdpi.commdpi.com For this compound, MD simulations can reveal the flexibility of the cyclohexane (B81311) and piperidine (B6355638) rings and the nature of intermolecular forces, such as van der Waals interactions and hydrogen bonding, that govern its behavior in solution. mdpi.comdovepress.com

Theoretical Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules.

DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts of both ¹H and ¹³C nuclei in this compound. rsc.org This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. Furthermore, spin-spin coupling constants (J-couplings), which provide information about the connectivity and dihedral angles between atoms, can also be computed. organicchemistrydata.orgoregonstate.edugithub.ioyoutube.comlibretexts.org These theoretical predictions are crucial for assigning experimental NMR spectra and confirming the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Positions in this compound

| Atom | Predicted Chemical Shift (ppm) |

| Vinylic Proton | ~5.5-6.0 |

| Piperidine Protons (α to N) | ~2.5-3.0 |

| Cyclohexane Protons | ~1.5-2.5 |

| Vinylic Carbon (C=) | ~120-130 |

| Piperidine Carbons (α to N) | ~45-55 |

Note: These are approximate ranges and the actual values depend on the specific computational method and solvent model used.

Theoretical simulations of vibrational and electronic spectra provide a powerful means of identifying and characterizing this compound.

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), one can determine the vibrational frequencies and normal modes of the molecule. nih.gov These frequencies correspond to the absorption peaks in the infrared (IR) and Raman spectra. The simulated spectra can be compared with experimental data to confirm the presence of specific functional groups and to understand the vibrational dynamics of the molecule.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. libretexts.orgresearchgate.netmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the main absorption in the UV region would likely correspond to a π → π* transition associated with the exocyclic double bond. libretexts.org

Investigation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the intricate details of chemical reactions. researchgate.netnih.gov It allows for the mapping of potential energy surfaces, which helps in understanding the transformation from reactants to products through high-energy transition states.

The formation of this compound, an enamine, typically proceeds through the condensation of a piperidine derivative with cyclohexanone (B45756). Computational studies can elucidate the step-by-step mechanism of this reaction. The process generally involves the initial nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of cyclohexanone to form a hemiaminal (or carbinolamine) intermediate. masterorganicchemistry.comnih.gov This is followed by the acid-catalyzed dehydration of the hemiaminal to form an iminium ion, which then deprotonates at the alpha-carbon to yield the final enamine product. masterorganicchemistry.com

Quantum chemical calculations can determine the energy of each species along the reaction pathway, including reactants, intermediates, transition states, and products. The energy difference between the reactants and the highest-energy transition state determines the activation energy (energy barrier), which is crucial for understanding the reaction kinetics. mdpi.com A lower activation energy implies a faster reaction rate.

For instance, in a hypothetical reaction pathway for the formation of this compound from a substituted piperidine and cyclohexanone, computational methods could provide the following type of data:

| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| 1. Nucleophilic attack | Hemiaminal Formation TS | 15.2 | -5.8 |

| 2. Proton transfer | Iminium Ion Formation TS | 12.5 | 8.3 |

| 3. C-H bond cleavage (Deprotonation) | Enamine Formation TS | 10.1 | -12.5 |

| Note: This table is illustrative and presents hypothetical data for the formation of this compound to demonstrate the type of information obtained from computational studies. Actual values would require specific DFT calculations. |

These calculations help identify the rate-determining step of the reaction, which is the step with the highest energy barrier. researchgate.net Furthermore, computational models can explore the stereoselectivity of the reaction, predicting which isomeric form of the product is more likely to be formed. nih.gov

Computational chemistry plays a pivotal role in the design and optimization of catalysts for chemical reactions. acs.org By modeling the interaction between the catalyst and the reacting molecules, researchers can predict how a catalyst influences the reaction pathway and lowers the activation energy.

In the context of this compound synthesis, which is often acid-catalyzed, computational studies can be used to:

Screen Potential Catalysts: By calculating the energy barriers for the reaction in the presence of different acid catalysts, one can identify the most effective catalyst for the reaction.

Understand Catalyst-Substrate Interactions: Molecular modeling can visualize how the catalyst interacts with the reactants and transition states. For example, it can show how an acid catalyst facilitates the dehydration of the hemiaminal intermediate by protonating the hydroxyl group, making it a better leaving group. acs.org

Optimize Reaction Conditions: Computational studies can predict how changes in solvent and temperature will affect the reaction rate and selectivity, guiding the optimization of experimental conditions.

A computational approach to catalyst design might involve creating a "volcano plot," which correlates a calculated property of the catalyst (like its binding energy with a reactant) to the predicted catalytic activity. acs.org This allows for the rapid screening of a large number of potential catalysts to identify promising candidates for experimental validation. acs.org

For example, a computational study on the acid-catalyzed formation of this compound could generate data like the following to compare the effectiveness of different catalysts:

| Catalyst | Calculated pKa | Predicted Rate-Determining Step | Calculated Activation Energy (kcal/mol) |

| Acetic Acid | 4.76 | Hemiaminal Dehydration | 18.5 |

| Trifluoroacetic Acid | 0.52 | Hemiaminal Dehydration | 14.2 |

| p-Toluenesulfonic Acid | -2.8 | Hemiaminal Dehydration | 12.8 |

| Note: This table is a hypothetical representation of data from a computational catalyst screening for the synthesis of this compound. The values are for illustrative purposes. |

Through such systematic computational investigations, it is possible to gain deep insights into the reaction mechanisms and to rationally design more efficient and selective catalytic systems for the synthesis of this compound and related compounds.

Intermolecular Interactions and Supramolecular Aspects of 3 Cyclohexylidenepiperidine Derivatives

Studies of Non-Covalent Interactions (e.g., Hydrogen Bonding, Dispersion Interactions)

| Interaction Type | Contributing Atoms | Typical Distance (Å) | Energy (kcal/mol) | Significance in Crystal Packing |

| Hydrogen Bonds | N-H···O, C-H···O | 2.0 - 2.5 | -3 to -12 | Directional; key in forming chains and sheets |

| Dispersion (H···H) | Hydrogen atoms | > 2.4 | Variable | Major contributor to surface area contacts; crucial for cohesion |

| Polar Contacts (C···H) | Carbon and Hydrogen | ~2.7 | Variable | Contribute to close packing and lattice stability |

| Polar Contacts (O···H) | Oxygen and Hydrogen | ~2.4 | Variable | Significant electrostatic contribution |

This table presents representative data on non-covalent interactions observed in complex piperidine (B6355638) derivatives, based on findings from related structures. nih.gov

Host-Guest Chemistry and Complexation Behavior

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. nih.gov Derivatives of 3-cyclohexylidenepiperidine have the potential to act as guests, where the piperidine or cyclohexyl moiety can be encapsulated within the cavity of a suitable host, such as a cyclodextrin, calixarene, or cucurbituril. nih.gov

This encapsulation is typically driven by the hydrophobic effect, where the nonpolar part of the guest molecule is shielded from an aqueous environment by the hydrophobic interior of the host. nih.govnih.gov The formation of such inclusion complexes can dramatically alter the physicochemical properties of the guest molecule, such as increasing its aqueous solubility and stability. nih.gov The piperidine nitrogen, if protonated, could also form ionic or hydrogen bonds with polar groups at the rim of the host's cavity, further stabilizing the complex. nih.gov

Conversely, strategically functionalized this compound derivatives could be designed to act as hosts. By attaching recognition motifs or forming a pre-organized cavity, these molecules could selectively bind small ions or neutral molecules. The binding affinity in these systems is determined by the complementarity in size, shape, and chemical nature between the host and guest. nih.gov

| Host Type | Potential Guest | Driving Forces for Complexation | Potential Application |

| Cyclodextrin | This compound derivative | Hydrophobic interactions, van der Waals forces | Enhanced drug solubility and delivery nih.govnih.gov |

| Calixarene | This compound derivative | π-π stacking (if aromatic), hydrophobic interactions | Molecular sensing, controlled release |

| Cucurbituril | Protonated this compound derivative | Ion-dipole interactions, hydrophobic interactions | Stabilization of reactive species, catalysis |

| Functionalized Piperidine (Host) | Metal ions, small organic anions | Ion-dipole, hydrogen bonding | Ion sensing, extraction |

This table illustrates potential host-guest pairings and principles relevant to this compound derivatives.

Self-Assembly Strategies and Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Derivatives of this compound can be designed to self-assemble into various supramolecular architectures, such as nanofibers, sheets, or vesicles. nih.gov

A key strategy involves the introduction of functional groups that promote specific, directional interactions. For example, attaching peptide fragments to the piperidine scaffold could induce the formation of β-sheet-like structures, driven by intermolecular hydrogen bonding between the amide groups. nih.gov This can lead to the formation of hierarchical structures like amyloid-like nanofibrils. nih.gov

Another approach is to utilize π-π stacking interactions by incorporating aromatic rings into the derivative. These interactions, combined with hydrogen bonding from the piperidine N-H group, could lead to the formation of well-defined one-dimensional or two-dimensional arrays. The process of polymerization itself can be used to induce folding and subsequent assembly of polymer chains into highly ordered structures. nih.gov The final architecture is dictated by the balance of attractive and repulsive forces between the molecules, their geometry, and the surrounding environment.

Advanced Analytical Techniques in the Research of 3 Cyclohexylidenepiperidine

Chromatographic Methods for Separation and Purification in Research Contexts

Chromatography is a cornerstone of chemical analysis, providing powerful means to separate and purify compounds from complex mixtures. For a compound like 3-Cyclohexylidenepiperidine, both chiral and high-resolution liquid chromatography play vital roles in its research and development.

The structure of this compound does not inherently possess a chiral center. However, should derivatives be synthesized that introduce chirality, for instance by substitution on the piperidine (B6355638) or cyclohexyl rings, chiral chromatography would become an essential tool. This technique is designed to separate enantiomers, which are non-superimposable mirror images of a chiral molecule.

The determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is critical in pharmaceutical research, as different enantiomers of a drug can have vastly different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For a hypothetical chiral derivative of this compound, the selection of an appropriate CSP would be the first step. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, would then be optimized to achieve baseline separation of the enantiomers. The ratio of the peak areas in the resulting chromatogram would then be used to calculate the enantiomeric excess.

Table 1: Hypothetical Chiral HPLC Parameters for a Derivative of this compound

| Parameter | Example Condition | Purpose |

|---|---|---|

| Chiral Stationary Phase | Immobilized Amylose | Provides a chiral environment for differential interaction with enantiomers. |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Elutes the compounds from the column; the ratio is optimized for resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

High-Resolution Liquid Chromatography (HPLC), particularly Ultra-High-Performance Liquid Chromatography (UHPLC), is the gold standard for assessing the purity of a chemical compound. In the synthesis of this compound, HPLC is used to monitor the progress of the reaction and to determine the purity of the final product.

Purity profiling involves the detection and quantification of any impurities, which could include starting materials, by-products, or degradation products. This is crucial for ensuring the quality and consistency of the compound for any subsequent research or application. A typical HPLC method for purity analysis would utilize a reversed-phase column (such as a C18 column) and a gradient elution program with a mobile phase consisting of an aqueous component (often with a buffer or acid modifier like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol).

The high resolution of modern HPLC and UHPLC systems, which arises from the use of columns with very small particle sizes, allows for the separation of closely related impurities from the main compound peak. A diode array detector (DAD) or a UV-Vis detector is commonly used to detect the compounds as they elute, and the purity is typically expressed as the percentage of the main peak area relative to the total peak area in the chromatogram.

Table 2: Illustrative HPLC Parameters for Purity Profiling of this compound

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | C18, 2.1 x 50 mm, 1.7 µm | Stationary phase for reversed-phase separation; small particle size for high resolution. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component of the mobile phase. |

| Gradient | 5% to 95% B over 10 minutes | Gradually increases the organic solvent content to elute compounds of varying polarity. |

| Flow Rate | 0.4 mL/min | Optimized for the column dimensions and particle size. |

Mass Spectrometric Applications for Structural Confirmation and Mechanistic Studies (beyond basic identification)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for the structural elucidation of compounds and for probing reaction mechanisms.

High-Resolution Mass Spectrometry provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula (C₁₁H₁₉N). By comparing the experimentally measured exact mass with the calculated theoretical mass, the elemental formula can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). This is a critical step in verifying the identity of a newly synthesized compound.

Tandem Mass Spectrometry, or MS/MS, is a technique where ions of a specific m/z are selected and then fragmented, and the resulting fragment ions are then analyzed. This provides detailed structural information about the molecule. For this compound, MS/MS would be instrumental in understanding its gas-phase ion chemistry and in confirming its structure.

In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of its structure. For example, fragmentation could occur at the piperidine ring, the cyclohexyl ring, or the bond connecting them. By analyzing the m/z values of the fragment ions, a fragmentation pathway can be proposed, which serves as a structural fingerprint of the molecule. This technique is also invaluable for distinguishing between isomers, which would have the same exact mass but would produce different fragmentation patterns.

Table 3: Predicted Fragmentation Data for this compound in an MS/MS Experiment

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Possible Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 166.1590 ([M+H]⁺) | 124.1121 | C₃H₆ | Loss of a propyl fragment from the cyclohexyl ring. |

| 166.1590 ([M+H]⁺) | 96.0808 | C₅H₁₀ | Cleavage of the cyclohexyl ring. |

Time-Resolved Spectroscopy for Photophysical and Photochemical Process Analysis

While there is no specific literature detailing the photophysical properties of this compound, time-resolved spectroscopy is a powerful set of techniques that could be employed to study its behavior upon excitation with light. These methods monitor the changes in a molecule's properties as a function of time after it absorbs a photon.

If this compound or its derivatives were found to have interesting photochemical or photophysical properties, techniques such as transient absorption spectroscopy or time-resolved fluorescence spectroscopy could be utilized. For instance, if the compound were fluorescent, its fluorescence lifetime could be measured to understand the kinetics of its excited state decay. Transient absorption spectroscopy could be used to detect and characterize any short-lived excited states or reactive intermediates that are formed after photoexcitation. These studies would provide fundamental insights into the molecule's interaction with light, which could be relevant for applications in areas such as photochemistry or materials science.

Transient Absorption and Fluorescence Spectroscopy for Excited State Dynamics

Transient absorption and fluorescence spectroscopy are powerful methods for investigating the transient species and energy relaxation pathways of molecules after they have been excited by light. edinst.com These techniques provide critical insights into the lifetimes and properties of excited electronic states.

Transient Absorption Spectroscopy operates on a pump-probe principle. An initial laser pulse, the "pump," excites the sample. A second, delayed "probe" pulse then measures the absorption of the sample at different wavelengths. By varying the time delay between the pump and probe pulses, a picture of how the excited states evolve over time can be constructed. edinst.com This allows for the characterization of short-lived intermediate species and the kinetics of their decay. The resulting data can reveal processes such as intersystem crossing, internal conversion, and the formation of transient chemical species. nih.gov

Fluorescence Spectroscopy complements transient absorption by measuring the light emitted from a sample as it returns from an excited state to the ground state. nih.gov The intensity, wavelength, and lifetime of the fluorescence are all sensitive to the molecular environment and the structure of the excited state. nih.gov Time-resolved fluorescence measurements can directly probe the decay of the fluorescent excited state, providing information on the rates of both radiative and non-radiative decay processes. researchgate.net

In the context of this compound, these techniques could be used to determine the lifetimes of its singlet and triplet excited states, identify any transient intermediates that are formed upon photoexcitation, and understand how the molecular structure influences these photophysical properties.

| Technique | Information Obtained | Timescale |

| Transient Absorption Spectroscopy | Characterization of excited states (singlet and triplet), identification of transient intermediates, kinetics of decay processes. | Femtoseconds to milliseconds |

| Fluorescence Spectroscopy | Lifetime of fluorescent excited states, quantum yield of fluorescence, information on molecular environment and conformational changes. | Picoseconds to nanoseconds |

Time-Resolved Microwave Conductivity for Charge Separation Studies

Time-resolved microwave conductivity (TRMC) is a highly sensitive, non-contact technique used to study the generation and decay of mobile charge carriers in materials. osti.gov This method is particularly valuable for investigating photo-induced charge separation, a fundamental process in many areas of chemistry and materials science.

The TRMC experiment involves exciting a sample with a pulse of light, which may lead to the formation of charge-separated states (e.g., radical ion pairs). The change in the sample's conductivity is then probed by measuring the change in microwave power reflected from the sample. The magnitude of the change in conductivity is proportional to the number of mobile charge carriers and their mobilities, while the decay of the signal over time provides information about the lifetime of these charge carriers. researchgate.net

For a molecule like this compound, TRMC could be employed to investigate its potential to act as an electron donor or acceptor in photo-induced electron transfer reactions. By studying the TRMC signal in the presence of a suitable electron acceptor or donor, it would be possible to determine if charge separation occurs, and to measure the yield and lifetime of the resulting charge carriers. This information is crucial for assessing the potential of this compound in applications such as organic photovoltaics or photocatalysis.

| Parameter Measured | Significance |

| Maximum Conductivity Change | Proportional to the product of the charge carrier generation yield and their mobilities. |

| Conductivity Decay Kinetics | Provides information on the lifetime of the mobile charge carriers and the mechanisms of charge recombination. |

Emerging Research Directions and Uncharted Avenues for 3 Cyclohexylidenepiperidine Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of the 3-cyclohexylidenepiperidine core has traditionally relied on multi-step sequences. However, contemporary research is moving towards more efficient and selective methods, including catalytic approaches and green chemistry principles to minimize waste and improve atom economy.

Future explorations in this area could focus on several key strategies:

Transition-Metal Catalysis: The development of novel transition-metal-catalyzed reactions, such as palladium- or rhodium-catalyzed cross-coupling reactions, could provide more direct and efficient routes to the this compound scaffold. These methods could offer higher yields and greater functional group tolerance compared to classical approaches.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field in organic synthesis. The application of organocatalysis to the synthesis of this compound derivatives could lead to highly enantioselective methods for producing chiral analogs.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The development of flow-based methodologies for the synthesis of this compound could enable more efficient and reproducible production.

A comparative overview of potential synthetic improvements is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, broad substrate scope, potential for stereoselectivity. | Development of novel catalysts and ligands, optimization of reaction conditions. |

| Organocatalysis | Metal-free, environmentally benign, high enantioselectivity. | Design of new organocatalysts, exploration of asymmetric transformations. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control, potential for automation. | Reactor design, optimization of flow parameters, integration with real-time analytics. |

Design and Synthesis of this compound Analogs with Tunable Conformational Properties

The conformational flexibility of the piperidine (B6355638) and cyclohexane (B81311) rings in this compound is a key determinant of its biological activity and physical properties. The design and synthesis of analogs with controlled or "tunable" conformational properties is a significant area for future research.

Strategies to achieve this include:

Introduction of Steric Hindrance: The incorporation of bulky substituents on either the piperidine or cyclohexane ring can restrict bond rotation and favor specific conformations.

Ring Rigidification: The introduction of additional ring systems or double bonds can create more rigid structures with well-defined geometries.

Intramolecular Hydrogen Bonding: The strategic placement of hydrogen bond donors and acceptors can lead to the formation of intramolecular hydrogen bonds that lock the molecule into a preferred conformation.

The ability to control the conformational landscape of this compound analogs would be invaluable for structure-activity relationship (SAR) studies and the design of molecules with specific biological targets.

Advanced Computational Modeling Applications for Predictive Chemistry

Computational modeling is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. For this compound, advanced computational methods can provide deep insights into its structure, reactivity, and potential applications.

Key areas for the application of computational modeling include:

Conformational Analysis: Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of this compound and its derivatives, identifying stable conformers and the energy barriers between them.

Reaction Mechanism Studies: Density functional theory (DFT) calculations can be employed to elucidate the mechanisms of synthetic reactions, aiding in the optimization of reaction conditions and the design of more efficient synthetic routes.

Virtual Screening: For medicinal chemistry applications, molecular docking and virtual screening can be used to predict the binding affinity of this compound analogs to specific biological targets, accelerating the discovery of new drug candidates.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their observed biological activity, providing a predictive tool for the design of more potent compounds.

A summary of relevant computational techniques is provided in Table 2.

Table 2: Computational Modeling Techniques for this compound Research

| Technique | Application | Predicted Properties |

| Molecular Mechanics (MM) | Conformational analysis of large sets of analogs. | Stable conformers, relative energies. |

| Quantum Mechanics (QM) | Detailed electronic structure and reactivity analysis. | Reaction energies, transition states, spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Study of dynamic behavior and conformational flexibility. | Time-dependent conformational changes, solvent effects. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Binding poses, scoring functions. |

| QSAR | Correlation of chemical structure with biological activity. | Predictive models for biological activity. |

Integration into New Materials or Catalytic Systems as Building Blocks or Ligands

The unique three-dimensional structure of this compound makes it an attractive building block for the construction of new materials and catalytic systems. This is a largely unexplored area with significant potential for innovation.

Potential applications include:

Supramolecular Chemistry: The piperidine nitrogen can be functionalized to create derivatives capable of participating in self-assembly processes, leading to the formation of supramolecular structures such as gels, capsules, or cages. These materials could have applications in drug delivery, sensing, or catalysis.

Functional Materials: Incorporation of the this compound scaffold into polymers or metal-organic frameworks (MOFs) could lead to materials with novel optical, electronic, or porous properties.

Ligand Design for Catalysis: The nitrogen atom of the piperidine ring can act as a coordination site for metal ions. The design of chiral this compound-based ligands could lead to the development of new asymmetric catalysts for a variety of organic transformations. The rigid and sterically defined nature of the scaffold could impart high levels of stereocontrol in catalytic reactions.

The exploration of this compound in these areas is still in its infancy, representing a significant opportunity for future research and development.

Q & A

Q. What are the recommended methodologies for synthesizing 3-cyclohexylidenepiperidine with high purity, and how can reaction conditions be optimized?

To synthesize this compound, researchers should first review protocols for analogous piperidine derivatives, focusing on cyclohexylidene group incorporation. Key steps include: